molecular formula C5H11Cl B569683 tert-Pentyl-d6 Chloride CAS No. 89603-08-7

tert-Pentyl-d6 Chloride

Cat. No.: B569683
CAS No.: 89603-08-7
M. Wt: 112.63
InChI Key: CRNIHJHMEQZAAS-XERRXZQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with deuterated hydrochloric acid (DCl). The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, making it suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions. The most common type of reaction is the unimolecular nucleophilic substitution (SN1) reaction .

Common Reagents and Conditions

Major Products

The major product of the reaction involving this compound is this compound itself, with deuterium atoms incorporated into the molecule. This product is used as a starting material in various organic synthesis applications .

Mechanism of Action

The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an SN1 reaction, where the chloride ion is replaced by a nucleophile. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracking and analysis of deuterium atoms are required. This isotopic labeling provides insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .

Properties

CAS No.

89603-08-7

Molecular Formula

C5H11Cl

Molecular Weight

112.63

IUPAC Name

2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane

InChI

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3

InChI Key

CRNIHJHMEQZAAS-XERRXZQWSA-N

SMILES

CCC(C)(C)Cl

Synonyms

1,1-Dimethylpropyl-d6 Chloride;  2-Chloro-2-methylbutane-d6;  2-Methyl-2-chlorobutane-d6;  NSC 7900-d6;  tert-Amyl Chloride-d6;  2-Chloro-2-methylbutane-d6; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Pentyl-d6 Chloride
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tert-Pentyl-d6 Chloride
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tert-Pentyl-d6 Chloride
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Reactant of Route 6
tert-Pentyl-d6 Chloride

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